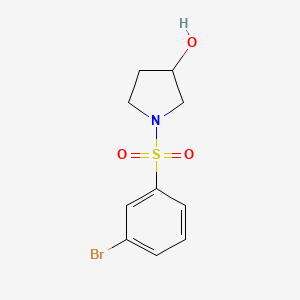
1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol
Overview
Description
“1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol” is a chemical compound with the molecular formula C10H12BrNO3S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol” includes a pyrrolidine ring sulfonylated at the 1-position with a 3-bromophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 394.3±44.0 °C at 760 mmHg, and a flash point of 192.3±28.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Chiral Catalysts and Enantioselective Synthesis
Chiral pyrrolidinyl sulfonamides, related to "1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol," have been demonstrated to promote conjugate addition-elimination reactions with high enantioselectivities. These reactions between activated allylic bromides and 1,3-dicarbonyl compounds yield highly functionalized products that can generate a variety of enantiomerically pure compounds through simple transformations. This application is significant for the synthesis of biologically active molecules and pharmaceuticals, showcasing the compound's role in enabling precision in chemical synthesis (Xu et al., 2008).
Bromophenol Derivatives and Radical-Scavenging Activity
Research on marine red algae has led to the identification of bromophenol derivatives, including those related to "1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol." These compounds exhibit significant radical-scavenging activities, suggesting their potential in antioxidant applications. Their structural features, including the bromination and sulfone groups, contribute to their potent activities, comparing favorably to known antioxidants (Duan, Li, & Wang, 2007).
Glycosylation Reactions
The synthesis of oligosaccharides involves challenges that can be addressed through the strategic use of sulfone compounds. A study demonstrated the use of a phenylsulfanyl moiety, akin to the structural motifs in "1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol," for the introduction of glycosidic linkages. This methodology allows for the stereoselective formation of alpha-glycosides, essential for the synthesis of complex carbohydrates with biological significance (Kim et al., 2005).
Enantioselective Bromoaminocyclization
Enantioselective bromoaminocyclization of unsaturated sulfonamides, utilizing amino-thiocarbamate catalysts, has been developed to produce enantioenriched pyrrolidines. This reaction highlights the utility of "1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol" and related compounds in synthesizing lactams through oxidation, with applications in creating complex molecules with high yield and stereoselectivity (Zhou et al., 2011).
properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-8-2-1-3-10(6-8)16(14,15)12-5-4-9(13)7-12/h1-3,6,9,13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVDIRMZIDSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)sulfonylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
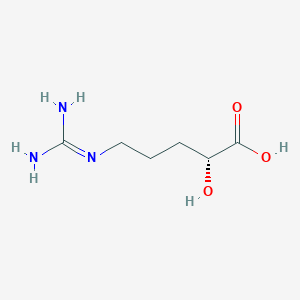
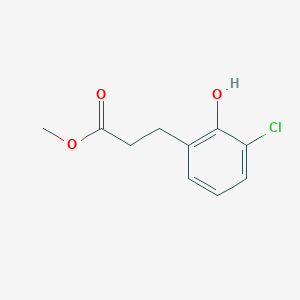
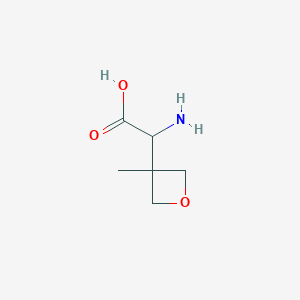

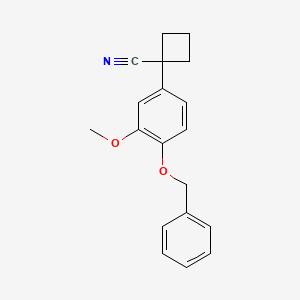
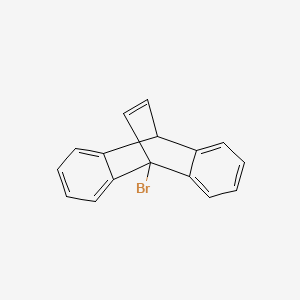
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)
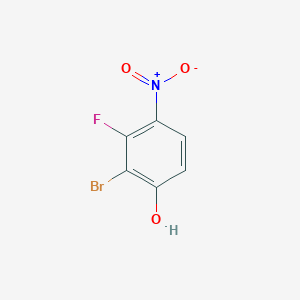


![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)